Product packaging for 7-Hydroxy-3,4,8-trimethylcoumarin(Cat. No.:CAS No. 91963-11-0)

7-Hydroxy-3,4,8-trimethylcoumarin

Cat. No.: B1309979
CAS No.: 91963-11-0
M. Wt: 204.22 g/mol
InChI Key: GNBLUSRSAGXTJN-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Scaffold in Chemical Biology and Medicinal Chemistry

The coumarin scaffold, a benzopyrone structure, is a cornerstone in the fields of chemical biology and medicinal chemistry. researchgate.net These compounds are widely distributed in nature, found in numerous plants, fungi, and bacteria. mdpi.com Their unique chemical architecture, characterized by an α,β-unsaturated lactone fused to a benzene (B151609) ring, provides a versatile platform for chemical modification. researchgate.net This structural flexibility allows for the synthesis of a vast array of derivatives with diverse and significant biological activities. researchgate.netmdpi.com

Historically significant since the 19th century, coumarins are recognized for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticoagulant, anticancer, and antioxidant effects. researchgate.netresearchgate.netsciensage.info The simple, low molecular weight structure of coumarins often contributes to favorable bioavailability, making them attractive lead compounds in drug discovery and development. mdpi.com Modern computational methods, such as 3D-QSAR and pharmacophore modeling, have further accelerated research into coumarin-based compounds, enhancing their therapeutic potential. researchgate.net The adaptability of the coumarin nucleus has cemented its role not only in medicine but also in the agrochemical and cosmetic industries. mdpi.comresearchgate.net

Significance of Hydroxylated and Alkylated Coumarin Derivatives in Chemical Research

The functionalization of the basic coumarin structure with hydroxyl (-OH) and alkyl (e.g., -CH3) groups is a critical strategy in medicinal chemistry for modulating the biological and physicochemical properties of the resulting derivatives. Hydroxylation, in particular, can significantly influence a molecule's activity. For instance, 4-hydroxycoumarin (B602359) derivatives are a well-known class of vitamin K antagonists, forming the basis for widely used anticoagulant drugs. rsc.orgwikipedia.org The hydroxyl group at the 7-position is also of great importance. 7-hydroxycoumarin, also known as umbelliferone, and its derivatives have been shown to modulate the effector functions of human neutrophils, suggesting potential anti-inflammatory applications. nih.gov Studies have indicated that the presence and substitution of this hydroxyl group are key to its biological effects. nih.gov

Alkylation, the addition of alkyl groups, further diversifies the chemical space of coumarins. Methylation, for example, can alter the lipophilicity, metabolic stability, and target-binding affinity of the compound. The combination of hydroxyl and alkyl substituents can lead to compounds with highly specific activities. For example, the synthesis of various 7-hydroxy-4-methylcoumarin derivatives has been a focus of research for developing new anti-inflammatory and antimicrobial agents. researchgate.net The strategic placement of these functional groups is a key tactic for fine-tuning the pharmacological profile of coumarin-based molecules for specific therapeutic targets. nih.gov

Research Context and Prioritization of 7-Hydroxy-3,4,8-trimethylcoumarin Investigations

The specific compound, this compound, has been a subject of focused scientific investigation primarily due to its distinct biological activities and its utility as a synthetic intermediate. A key reported activity of this compound is its function as an inhibitor of melanin (B1238610) production. sigmaaldrich.comchemicalbook.com This property has led to its use in studies investigating the pigmentation processes in fungi, such as its effect on the mycelial pigmentation of Aspergillus bridgeri. sigmaaldrich.comsigmaaldrich.com

Beyond its direct biological effects, this compound serves as a valuable precursor in organic synthesis. For example, it has been utilized in the preparation of 7-ethynyl-3,4,8-trimethylcoumarin, demonstrating its role as a building block for creating more complex molecules with potentially novel properties. sigmaaldrich.comsigmaaldrich.com The chemical characteristics of this compound, including its molecular structure and functional groups, make it a useful tool for researchers exploring the synthesis and activity of substituted coumarins.

Below is a data table summarizing the key properties of this compound.

PropertyValueSource
IUPAC Name 7-hydroxy-3,4,8-trimethylchromen-2-one nih.gov
Molecular Formula C₁₂H₁₂O₃ nih.gov
Molecular Weight 204.22 g/mol sigmaaldrich.comnih.gov
CAS Number 91963-11-0 sigmaaldrich.comnih.gov
Melting Point 278-280 °C sigmaaldrich.com
Primary Known Activity Melanin Production Inhibitor sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B1309979 7-Hydroxy-3,4,8-trimethylcoumarin CAS No. 91963-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3,4,8-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBLUSRSAGXTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238801
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91963-11-0
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
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Synthetic Strategies and Methodologies for 7 Hydroxy 3,4,8 Trimethylcoumarin and Its Derivatives

Established Synthetic Routes to 7-Hydroxy-3,4,8-trimethylcoumarin

The synthesis of 7-hydroxycoumarins is classically achieved through the Pechmann condensation. youtube.comyoutube.com This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. For the synthesis of this compound, the reaction would typically involve 2,5-dimethylresorcinol (B1214731) as the phenolic component and an appropriate β-ketoester, such as ethyl 2-methylacetoacetate, in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst like Amberlyst-15. youtube.comyoutube.comscispace.comresearchgate.net

The mechanism proceeds through the initial formation of a β-hydroxy ester via transesterification, followed by cyclization and subsequent dehydration to form the coumarin (B35378) ring system. youtube.comscite.ai The use of microwave irradiation has been shown to accelerate these reactions, often leading to improved yields and shorter reaction times.

Derivatization Approaches from the this compound Scaffold

The this compound core structure serves as a versatile platform for the synthesis of a variety of derivatives through functionalization of the hydroxyl group and the aromatic ring.

Synthesis of Ethynyl (B1212043) Derivatives, including 7-Ethynyl-3,4,8-trimethylcoumarin

This compound is a key precursor in the synthesis of 7-Ethynyl-3,4,8-trimethylcoumarin. sigmaaldrich.comchemicalbook.com The synthetic strategy typically involves a two-step process. First, the hydroxyl group at the 7-position is activated by converting it into a better leaving group, commonly a triflate (trifluoromethanesulfonate). This is achieved by reacting the hydroxycoumarin with triflic anhydride (B1165640) in the presence of a base like pyridine.

The resulting 7-triflylcoumarin derivative is then subjected to a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, to introduce the ethynyl group at the 7-position. Subsequent deprotection of the silyl (B83357) group yields the terminal alkyne, 7-Ethynyl-3,4,8-trimethylcoumarin. This ethynyl derivative is noted for its utility in click chemistry reactions and as a probe in chemical biology.

DerivativeStarting MaterialKey ReagentsReaction TypeReference
7-Ethynyl-3,4,8-trimethylcoumarinThis compound1. Triflic anhydride, Pyridine2. Trimethylsilylacetylene, Pd catalystActivation, Sonogashira coupling sigmaaldrich.com

Prenylation and Geranylation Reactions of this compound

The introduction of isoprenoid chains, such as prenyl and geranyl groups, onto the coumarin scaffold can be achieved through several methods. Direct C-prenylation at the aromatic ring or O-prenylation at the hydroxyl group can be accomplished. The reaction of 7-hydroxycoumarins with prenyl bromide or geranyl bromide in the presence of a base leads to the formation of the corresponding 7-O-alkenyl ethers.

These ethers can then undergo a Claisen rearrangement, often thermally or under Lewis acid catalysis, to regioselectively install the prenyl or geranyl group onto the aromatic ring, typically at the C6 or C8 position. researchgate.netscite.ai For instance, the thermal Claisen rearrangement of 7-allyloxycoumarins has been shown to yield 8-allyl-7-hydroxycoumarins. researchgate.net A direct approach for 3-prenylation of coumarins involves using 2-methyl-3-butene-2-ol with boron trifluoride etherate. researchgate.net

Esterification Reactions of Hydroxycoumarins

The hydroxyl group of 7-hydroxycoumarins is readily esterified to produce a range of derivatives with modified properties. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base, are commonly employed. researchgate.net

For example, chemo-enzymatic esterification using lipases offers a green and selective method for the synthesis of coumarin esters. researchgate.net Furthermore, the reaction of hydroxycoumarins with specific reagents can yield activated esters suitable for bioconjugation. An example is the synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester, which is an amine-reactive fluorescent labeling agent. aatbio.com Similarly, alkyl esters of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and studied for their biological activities. nih.gov

Derivative TypeReagentsPurposeReference
Carboxylic acid estersAcyl chlorides, Carboxylic anhydridesModification of solubility and biological activity researchgate.net
Activated esters (e.g., NHS esters)N,N'-Disuccinimidyl carbonateFluorescent labeling, Bioconjugation aatbio.comsigmaaldrich.com

Regioselective Nitration Reactions of Hydroxycoumarins, exemplified by 7-Hydroxy-6-nitro-3,4,8-trimethylcoumarin formation

The nitration of the benzene (B151609) ring of the coumarin scaffold is a key reaction for introducing a nitro group, which can serve as a handle for further functionalization. The nitration of 7-hydroxycoumarins typically yields a mixture of isomers. For example, the nitration of 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric acid and sulfuric acid at low temperatures produces both 6-nitro and 8-nitro derivatives, which can be separated based on their differential solubility in ethanol. scispace.comresearchgate.netscispace.com

To achieve better regioselectivity, alternative nitrating agents have been explored. Solid-state nitration using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective method for the ortho-selective mononitration of hydroxycoumarins. researchgate.net Following the established reactivity patterns, the nitration of this compound is expected to primarily yield the 6-nitro derivative, 7-Hydroxy-6-nitro-3,4,8-trimethylcoumarin, due to the directing effects of the hydroxyl and alkyl groups.

SubstrateReagentsProductsReference
7-Hydroxy-4-methylcoumarinHNO₃, H₂SO₄7-Hydroxy-4-methyl-6-nitrocoumarin and 7-Hydroxy-4-methyl-8-nitrocoumarin scispace.comresearchgate.netscispace.com
HydroxycoumarinsCerium (IV) ammonium nitrate (CAN)Predominantly ortho-nitro derivatives researchgate.net

Other Functionalization Strategies on the Coumarin Backbone

Beyond the specific derivatizations mentioned, a variety of other functionalization strategies can be applied to the coumarin backbone. researchgate.net Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the direct introduction of aryl, alkyl, and other groups at various positions of the coumarin ring, offering high regioselectivity and efficiency. mdpi.comfrontiersin.org

The Knoevenagel condensation is another valuable method, particularly for the functionalization of formylated coumarins. For instance, 8-formyl-7-hydroxycoumarin derivatives can react with active methylene (B1212753) compounds to generate a diverse range of C8-substituted analogs. researchgate.netresearchgate.net Additionally, multicomponent reactions, such as the three-component reaction of 7-hydroxycoumarins, acetylenic esters, and aromatic aldehydes, provide a convergent approach to highly functionalized coumarin derivatives in a single step. scielo.br

Biocatalytic Approaches in Coumarin Derivatization

Biocatalytic methods, particularly those involving enzymes, are gaining prominence in the synthesis and derivatization of coumarins due to their high selectivity and environmentally friendly nature. These approaches offer an alternative to traditional chemical methods which can be cumbersome and may pollute the environment. mdpi.com

One notable biocatalytic strategy is the enzymatic acylation of coumarins. For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully employed in the synthesis of coumarin carboxamide derivatives. mdpi.com This process typically involves a two-step enzymatic reaction. Initially, salicylaldehyde (B1680747) derivatives react with dimethyl malonate to form coumarin carboxylate methyl intermediates. Subsequently, these intermediates react with various amines, catalyzed by the lipase, to yield the final coumarin carboxamide derivatives. mdpi.com This method has been demonstrated to be effective in continuous-flow microreactors, offering good yields and high space-time yields. mdpi.com

The substrate specificity of enzymes is a key aspect of biocatalytic derivatization. Studies on calreticulin (B1178941) transacetylase (CRTAase) have shown its ability to catalyze the transfer of an acetyl group from N-acetylamino derivatives of coumarins to receptor proteins. nih.gov This enzymatic acetylation can modulate the activity of target proteins. For example, 7-N-acetylamino-4-methylcoumarin was identified as a superior substrate for platelet CRTAase, leading to the activation of platelet Nitric Oxide Synthase (NOS) through acetylation. nih.gov

Furthermore, enzymatic reactions can be used to introduce other functional groups to the coumarin scaffold. For instance, engineered C-glycosyltransferases have been utilized for the biocatalytic C-glucosylation of coumarins. mdpi.com Additionally, alkaline protease from Bacillus licheniformis has been used in domino reactions to synthesize 2H-1-benzopyran-2-one derivatives. mdpi.com These examples highlight the versatility of biocatalysis in creating a diverse range of coumarin derivatives with potential applications in various fields.

Advanced Analytical Methodologies for Structural Elucidation of Synthesized Coumarins

The precise identification and structural confirmation of synthesized coumarins, including this compound and its derivatives, rely on a suite of advanced analytical techniques. These methodologies provide detailed information about the molecular structure, connectivity, and conformation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of coumarin derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. uobasrah.edu.iq

In the ¹H NMR spectrum of a coumarin derivative, the chemical shifts and coupling constants of the protons reveal the substitution pattern on the aromatic and pyrone rings. rsc.org For example, the ¹H NMR spectrum of 7-hydroxy-4-methylcoumarin in acetone-d6 (B32918) shows distinct signals for the protons on the aromatic ring, typically in the range of 6-8 ppm, confirming the α-benzopyrone skeleton. researchgate.net The presence and position of substituents like methyl and hydroxyl groups are also readily identified by their characteristic chemical shifts. researchgate.net For instance, the ¹H NMR data for 8-formyl-7-hydroxy-4-methylcoumarin shows specific signals for the formyl proton, the aromatic protons, the methyl group, and the hydroxyl proton. rsc.org

Below is a table summarizing the ¹H NMR spectral data for a related compound, 7-hydroxy-4-methylcoumarin, which provides a reference for the types of signals expected for this compound.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-57.57-7.59d
H-66.78-6.81m
H-86.70d
C4-CH₃2.36s
C3-H6.12s
OH10.52s
Source: rsc.org

Mass Spectrometry (MS) Techniques for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of coumarin derivatives, as well as to gain insights into their structure through fragmentation analysis. benthamopenarchives.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. benthamopen.com

Electron ionization (EI) mass spectrometry is a common technique used for the analysis of coumarins. Under EI conditions, coumarins typically exhibit an abundant molecular ion peak. benthamopen.com The fragmentation patterns observed in the mass spectrum are characteristic of the coumarin scaffold and its substituents. A common fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, forming a benzofuran (B130515) radical ion. benthamopen.com This initial loss can be followed by a subsequent loss of another CO molecule. benthamopen.com

For substituted coumarins, the fragmentation patterns can provide valuable information about the nature and position of the substituents. For instance, the presence of alkyl, amino, or heterocyclic groups can lead to specific fragmentation pathways that help in their identification. benthamopen.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to separate complex mixtures of coumarins before their analysis by MS. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, as it allows for the fragmentation of a selected precursor ion and the analysis of the resulting product ions, providing detailed structural information. researchgate.netresearchgate.net

The table below shows characteristic mass spectral fragments for coumarin and a related hydroxycoumarin.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
Coumarin147118, 90, 89Loss of CO, followed by loss of CO and H•
4-Hydroxycoumarin (B602359)162120Loss of CO₂
Source: benthamopen.comnih.gov

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of coumarins. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes. ijres.org

The FT-IR spectrum of a coumarin derivative displays characteristic absorption bands that correspond to the vibrations of specific functional groups. For instance, the strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the lactone ring, a hallmark of the coumarin scaffold. rsc.org The presence of a hydroxyl group (-OH) is identified by a broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic and pyrone rings typically appear in the region of 1400-1650 cm⁻¹. researchgate.netias.ac.in The C-O stretching vibrations are usually observed in the 1000-1300 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of coumarins also show characteristic bands for the C=O, C=C, and other functional group vibrations. researchgate.net The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. ijres.orgijcrar.com

The following table summarizes some of the key FT-IR absorption bands for coumarin derivatives.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C=O (lactone)Stretching1700-1750
O-HStretching3200-3600 (broad)
C=C (aromatic/pyrone)Stretching1400-1650
C-OStretching1000-1300
Source: rsc.orgnih.gov

X-ray Crystallography for Molecular Conformation and Structure Determination

For coumarin derivatives, X-ray crystallography can confirm the planarity of the coumarin ring system and determine the orientation of substituents. researchgate.net The crystal structure of 3-chloro-7-hydroxy-4-methylchroman-2-one, for example, revealed that the molecule is essentially planar. researchgate.net The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined. researchgate.net While obtaining suitable crystals can be a challenge, X-ray crystallography provides the most definitive structural information for a crystalline compound.

The table below presents the crystal data for a related coumarin derivative, illustrating the type of information obtained from an X-ray crystallographic study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7203(3)
b (Å)14.0481(4)
c (Å)8.9066(3)
β (°)112.858(5)
Volume (ų)890.11(5)
Z4
Source: researchgate.net

Biological Activity Profiles and Mechanistic Investigations of 7 Hydroxy 3,4,8 Trimethylcoumarin and Its Analogues

Enzyme Inhibition Studies

Cytochrome P450 Enzyme Inhibition

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds. nih.gov The inhibition of these enzymes, particularly isoforms involved in the bioactivation of procarcinogens, is a significant area of research. nih.gov Coumarin (B35378) derivatives have been identified as potential inhibitors of CYP enzymes. acs.org

A series of eight 7-ethynylcoumarin (B1422633) derivatives were synthesized and evaluated for their inhibitory effects on human cytochrome P450 enzymes. nih.govnih.gov Among these, 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC), derived from 7-hydroxy-3,4,8-trimethylcoumarin, demonstrated notable potency and selectivity. nih.govacs.org

Cytochrome P450 activity assays revealed that the introduction of functional groups to the coumarin backbone enhanced inhibitory activity towards P450s 1A1 and 1A2, while showing selectivity against P450s 2A6 and 2B1. nih.govnih.gov 7ETMC exhibited significant inhibition of both P450 1A1 and 1A2, with IC₅₀ values of 0.46 μM and 0.50 μM, respectively, within the first six minutes of the assay. nih.govnih.gov In contrast, it displayed no inhibitory activity towards P450s 2A6 and 2B1, even at a concentration of 50 μM. nih.govnih.gov This high degree of selectivity highlights the potential of modifying the 7-position of the coumarin structure. nih.gov

Inhibitory Activity of 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) on Cytochrome P450 Isoforms
Cytochrome P450 IsoformIC₅₀ Value (μM)Inhibition Observed
P450 1A10.46Yes
P450 1A20.50Yes
P450 2A6>50No
P450 2B1>50No

Further investigation into the mode of inhibition revealed that most of the synthesized 7-ethynylcoumarin derivatives, including 7ETMC, act as mechanism-based inhibitors of P450s 1A1 and 1A2. nih.govnih.gov Mechanism-based inhibition, also known as suicide inhibition, is a time- and concentration-dependent process where the enzyme metabolizes the inhibitor, leading to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme. nih.govnih.govmdpi.com This type of inhibition is distinct from reversible competitive or non-competitive inhibition. nih.govmdpi.com

The exception to this was 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), which acted as a competitive inhibitor. nih.gov The difference in inhibitory mechanism was attributed to its distinct conformation. nih.gov X-ray crystallography and docking simulations indicated that the two-plane structure of 7E3M4PC allows it to fit into the active site of P450 1A2 in an orientation that does not lead to a reactive binding event, resulting in competitive inhibition instead. nih.gov

The structure of coumarin derivatives plays a crucial role in determining their inhibitory potency and selectivity for different P450 isoforms. nih.govresearchgate.net The design of 7-ethynylcoumarins was specifically aimed at achieving selectivity for P450s 1A1 and 1A2 over P450 2A6. nih.gov This was based on the knowledge that P450 2A6 is the primary enzyme responsible for the 7-hydroxylation of coumarin. nih.gov

The substitution pattern on the coumarin ring significantly influences selectivity between P450 1A1 and 1A2. acs.org For instance, compounds with a monosubstitution at the 4-position, such as 7-ethynyl-4-methylcoumarin (7E4MC) and 7-ethynyl-4-(trifluoromethyl)coumarin (7E4TFC), were found to be more effective inhibitors of P450 1A2 than P450 1A1. acs.org Conversely, a 3-phenyl substituted compound, 7-ethynyl-3-phenylcoumarin (7E3PC), showed approximately five times greater potency towards P450 1A1 compared to P450 1A2. acs.org

The active sites of CYP1A1 and CYP1A2 have distinct topographies; CYP1A1 is thought to have a larger, more planar active site, while CYP1A2's active site is smaller and more compact. semanticscholar.org These structural differences likely contribute to the observed selectivity of different coumarin derivatives. semanticscholar.orgacs.org

Melanin (B1238610) Production Inhibition

In addition to its role as a precursor for potent P450 inhibitors, this compound has been identified as an inhibitor of melanin production. sigmaaldrich.com It has been utilized in studies investigating the effect of melanin-inhibiting compounds on the mycelial pigmentation of Aspergillus bridgeri. sigmaaldrich.com

Elucidation of Inhibitory Mechanisms within Melanin Biosynthetic Pathways (e.g., 1,8-dihydroxynaphthalene (DHN)-melanin pathway)

While specific studies on the inhibitory mechanism of this compound within the 1,8-dihydroxynaphthalene (DHN)-melanin pathway are not extensively detailed in the provided search results, the general principles of this pathway and how inhibitors affect it can be described. The DHN-melanin pathway is a crucial process for melanin biosynthesis in many fungi. mdpi.com This pathway begins with the polymerization of acetyl-CoA and malonyl-CoA by polyketide synthase (Pks) to create 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN). mdpi.com A series of enzymatic reactions involving tetrahydroxynaphthalene reductase (Thnr), scytalone (B1230633) dehydratase (Scd), and trihydroxynaphthalene reductase (Thr1) convert T4HN to vermelone, which is then dehydrated and polymerized to form DHN-melanin. mdpi.com

Inhibitors of this pathway, such as tricyclazole (B1682534), act by targeting specific reductase enzymes. For instance, tricyclazole inhibits the reduction of 1,3,6,8-4HN to scytalone and the reduction of 1,3,8-3HN to vermelone. nih.gov This blockage leads to the accumulation of melanin precursors and shunt products like flaviolin (B1202607). nih.gov In the yeast Torula corallina, the use of DHN-melanin inhibitors demonstrated that the melanin produced by this organism is derived from DHN. nih.gov This was confirmed by the detection of flaviolin and elemental analysis. nih.gov The inhibition of DHN-melanin synthesis by these compounds can have secondary effects, such as an increase in the production of other metabolites like erythritol, by reducing the inhibition of enzymes such as erythrose reductase by melanin itself. nih.gov

Interestingly, some coumarin derivatives have been shown to enhance melanogenesis. For example, 7-hydroxy-4-methylcoumarin (7H-4M) was found to increase intracellular tyrosinase activity and melanin content in B16-F10 melanoma cells in a concentration-dependent manner. nih.gov This effect was linked to the upregulation of key proteins in the melanogenesis pathway, including microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP1 and TRP2). nih.gov The mechanism involves the activation of the PKA/CREB signaling pathway and the upregulation of JNK and p38 signaling, alongside the downregulation of ERK and PI3K/Akt/GSK-3β cascades. nih.gov

Investigation of Concentration-Dependent Inhibitory Effects on Pigmentation

The concentration-dependent effects of coumarin derivatives on pigmentation are evident in various studies, although the specific effect (inhibition or stimulation) depends on the compound and the biological system.

In the context of melanin stimulation, 7-hydroxy-4-methylcoumarin (7H-4M) has been shown to increase melanin production in B16-F10 melanoma cells in a dose-dependent fashion without affecting cell viability. nih.gov The study demonstrated that as the concentration of 7H-4M increased, so did the intracellular tyrosinase activity, leading to a greater accumulation of melanin. nih.gov

Conversely, other studies on different types of compounds illustrate the principle of concentration-dependent inhibition. For example, in the study of kratom constituents, 7-hydroxymitragynine (B600473) exhibited inhibitory effects on various UGT enzymes, with IC50 values indicating the concentration required for 50% inhibition. nih.gov For UGT1A9, the IC50 was 51 µM, while for UGT1A3 and UGT1A1, the values were 141 µM and 196 µM, respectively, showing a clear dose-response relationship. nih.gov Similarly, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5HHMF) was found to inhibit the colony formation of human colon cancer cells in a dose-dependent manner. nih.gov

While direct data on the concentration-dependent inhibitory effects of this compound on pigmentation is not available in the provided results, the principle is well-established for other compounds and biological processes.

Other Enzyme Systems Under Investigation for Coumarin Analogues

Coumarin and its derivatives are being investigated for their inhibitory effects on a wide range of enzyme systems beyond melanogenesis.

Carbonic Anhydrases (CAs): Coumarins represent a relatively new class of carbonic anhydrase inhibitors (CAIs). nih.gov They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. nih.gov The resulting 2-hydroxy-cinnamic acid binds to a specific part of the enzyme's active site. nih.gov This mechanism allows for high isoform selectivity. nih.gov Coumarins from natural sources have been studied for their inhibition of various human CA isoforms, including hCA I, II, VII, IX, XII, and XIII. nih.gov Notably, the tumor-associated isoforms hCA IX and XII often show greater inhibition by these natural product coumarins compared to other isoforms. nih.gov The nature and position of substituents on the coumarin ring are critical factors influencing their inhibitory properties. nih.gov

Cholinesterases and β-Secretase-1 (BACE-1): Certain coumarin-triazole hybrids have been identified as dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1, enzymes implicated in Alzheimer's disease. acs.org For example, an 8-acetylcoumarin derivative, 10b, showed IC50 values of 2.57 µM for AChE, 3.26 µM for BChE, and 10.65 µM for BACE-1. acs.org The substituents on the triazole benzyl (B1604629) ring play a significant role in modulating the activity against these enzymes. acs.org

Other Enzymes: The biosynthesis of pyran- and furanocoumarins involves specific enzymes such as prenyltransferases and CYP450 cyclases. nih.gov Furthermore, sesquiterpene coumarin biosynthesis involves farnesyltransferases and sesquiterpene coumarin epoxidases and synthases. biorxiv.org Coumarin sulfonamides are also being explored as inhibitors of various enzymes, including those relevant to cancer. mdpi.com

Antimicrobial Activities

Antibacterial Efficacy of 7-Hydroxy-4-methylcoumarin Derivatives

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one study, synthesized derivatives of 7-hydroxy-4-methylcoumarin were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). wisdomlib.org Several compounds exhibited significant antimicrobial activity. wisdomlib.org Another study synthesized new Schiff bases derived from 7-hydroxy-4-methylcoumarin and found that most of the derivatives showed moderate to high antibacterial activity against Staphylococcus aureus, Micrococcus luteus (both Gram-positive), E. coli, and Pseudomonas aeruginosa (both Gram-negative). researchgate.netorientjchem.org One particular compound showed potent activity against E. coli with a minimum inhibitory concentration (MIC) of 31 µg/ml, and good activity against S. aureus and M. luteus with an MIC of 40 µg/ml. orientjchem.org

Furthermore, a study investigating the anti-larvicidal and anti-microbial activities of several synthesized coumarins found that 7-hydroxy-4-methylcoumarin itself showed a significant inhibitory effect on the growth of Escherichia coli. rjptonline.org However, in a separate investigation, 7-hydroxy-4-methyl coumarin was found to be inactive against the acne-causing bacteria Propionibacterium acnes and Staphylococcus epidermidis. researchgate.net

Compound/DerivativeBacterial StrainActivityReference
7-hydroxy-4-methylcoumarin derivatives (general)Staphylococcus aureus, Escherichia coliSignificant antimicrobial activity wisdomlib.org
Schiff base derivatives of 7-hydroxy-4-methylcoumarinStaphylococcus aureus, Micrococcus luteus, E. coli, Pseudomonas aeruginosaModerate to high antibacterial activity researchgate.netorientjchem.org
7-hydroxy-4-methylcoumarinEscherichia coliSignificant inhibitory effect rjptonline.org
7-hydroxy-4-methylcoumarinPropionibacterium acnes, Staphylococcus epidermidisInactive researchgate.net

Antifungal Activities of Coumarin Analogues

Coumarin and its analogues possess a broad spectrum of antifungal activities against various fungal species. nih.gov

Studies have shown that coumarin itself exhibits a significant antifungal effect against postharvest fungi such as Lasiodiplodia spp., Botrytis spp., and Fusarium spp. at concentrations of 1.5 mM and above. hu.edu.jo The inhibitory effect is influenced by substituents on the coumarin ring. For instance, substitutions at the C3 position with groups like 3-acetyl and 3-ethyl carboxylate significantly enhanced the inhibitory effect on the radial growth of Lasiodiplodia spp. hu.edu.jo

Newly synthesized coumarin derivatives have also shown promising antifungal properties. For example, 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one displayed good activity against Aspergillus niger and Candida albicans. nih.gov In another study, a series of synthetic coumarin derivatives were evaluated against various Candida species. mdpi.com The derivative 7-(pentyloxy)-2H-chromen-2-one (compound 8) showed the best antifungal profile, suggesting that the size of the alkyl group at the C-7 position is important for bioactivity. mdpi.com This compound was particularly effective against C. albicans and C. tropicalis. mdpi.com

The mechanism of antifungal action of coumarins can involve the induction of apoptosis. In Candida albicans, coumarin was found to induce features of apoptosis such as phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. frontiersin.org This process was associated with the release of cytochrome c from mitochondria, activation of metacaspase, increased intracellular reactive oxygen species (ROS), and altered mitochondrial function. frontiersin.org

Coumarin AnalogueFungal SpeciesObserved EffectReference
CoumarinLasiodiplodia spp., Botrytis spp., Fusarium spp.Significant antifungal effect (at ≥ 1.5 mM) hu.edu.jo
4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-oneAspergillus niger, Candida albicansGood antifungal activity nih.gov
7-(pentyloxy)-2H-chromen-2-oneCandida albicans, Candida tropicalisStrong antifungal activity (MIC of 0.067 µmol/mL) mdpi.com
CoumarinCandida albicansInduces apoptosis frontiersin.org

Anti-Leishmanial Potential

Coumarins have emerged as a promising class of compounds with significant anti-leishmanial properties. researchgate.netfigshare.com Both natural and synthetic coumarins have been investigated for their efficacy against various Leishmania species.

Several studies have reported the anti-leishmanial activity of coumarin derivatives. nih.gov For instance, a study screening a set of coumarin derivatives identified 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6yl acetate (B1210297) (C2) and another compound (C3) as having anti-leishmanial properties against L. major promastigotes, with IC50 values of 524 µM and 223 µM, respectively. nih.gov

Coumarin itself has shown activity against the promastigote form of L. braziliensis. mdpi.com More importantly, it demonstrated anti-leishmanial activity against the amastigote form, which is the clinically relevant form in the mammalian host. mdpi.com The mechanism of action is thought to be associated with the regulation of key markers for the control of leishmaniasis and an increase in the phagocytic activity of macrophages. mdpi.com

Coumarins isolated from various plant sources have also exhibited leishmanicidal activity. For example, furoquinoline alkaloids and coumarins from Helietta apiculata showed moderate in vitro activity against promastigote forms of Leishmania sp. with IC50 values ranging from 17 to >50 µg/ml. nih.gov In an in vivo model with Leishmania amazonensis-infected mice, the coumarin derivatives 3-(1'-dimethylallyl)-decursinol and (-)-heliettin significantly reduced the parasite load in the lesions. nih.gov

Coumarin CompoundLeishmania SpeciesActivity/EffectIC50/ConcentrationReference
3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6yl acetate (C2)L. major (promastigotes)Anti-leishmanial524 µM nih.gov
Compound C3L. major (promastigotes)Anti-leishmanial223 µM nih.gov
CoumarinL. braziliensis (promastigotes and amastigotes)Anti-leishmanial10–100 µg/mL mdpi.com
Furoquinoline alkaloids and coumarins from Helietta apiculataLeishmania sp. (promastigotes)Moderate in vitro activity17 to >50 µg/ml nih.gov
3-(1'-dimethylallyl)-decursinolL. amazonensis (in vivo)Reduced parasite load by 95.6%10mg/kg daily for 14 days nih.gov
(-)-heliettinL. amazonensis (in vivo)Reduced parasite load by 98.6%10mg/kg daily for 14 days nih.gov

Molecular Docking Investigations of Coumarin Analogues, including this compound, against Leishmaniasis-Related Protein Targets (e.g., trypanothione (B104310) reductase)

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. nih.govnih.govmdpi.commdpi.com The parasite's survival is critically dependent on its unique thiol-redox metabolism, in which the enzyme trypanothione reductase (TryR) plays a pivotal role. nih.govmdpi.comnih.gov This makes TryR a validated and attractive target for the rational design of new anti-leishmanial drugs. nih.govmdpi.comnih.gov

In the quest for potent inhibitors of TryR, molecular docking studies have been employed to predict the binding affinities and modes of various compounds. These in silico techniques allow researchers to model the interaction between a ligand (potential drug) and the active site of a protein target. nih.gov For instance, studies have explored the binding of tricyclic compounds and quinone derivatives to the TryR of Leishmania infantum. nih.gov These investigations have provided valuable insights into the structural requirements for effective inhibition.

While specific docking studies focusing exclusively on this compound with TryR are not extensively detailed in the provided results, the broader research on coumarin analogues provides a strong rationale for its investigation. The general class of coumarins has been identified as a promising scaffold for developing anti-leishmanial agents. nih.gov For example, bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives have been synthesized and evaluated for their activity against Leishmania donovani promastigotes, with molecular docking studies targeting the adenine (B156593) phosphoribosyltransferase of the parasite. nih.gov

Identification of Key Binding Interactions and Active Site Residues

Molecular docking simulations have been instrumental in identifying the key amino acid residues within the active site of leishmanial protein targets that are crucial for ligand binding. In the case of trypanothione reductase, a conserved hydrogen bonding pattern has been observed for some inhibitors, involving residues such as Thr335, Lys60, and His461. nih.gov These residues are vital for the proper orientation of the FAD (flavin adenine dinucleotide) cofactor within its binding domain. nih.gov Therefore, designing compounds that can disrupt these interactions or compete with FAD presents a viable strategy for developing new anti-leishmanial drugs. nih.gov

Further studies on other Leishmania enzymes have also pinpointed critical residues. For instance, in pteridine (B1203161) reductase 1 (PTR1), another key enzyme, residues like Arg17, Ser111, Asp181, and Tyr194 have been identified as important for ligand interaction. mdpi.com Similarly, docking studies with Leishmania braziliensis trypanothione reductase have revealed that compounds can form hydrogen bonds and hydrophobic interactions with residues such as Thr160, Arg290, Asp327, and Ala159, which are located near the catalytically important Cys52 and Cys57 residues. researchgate.net

In Silico Screening and Lead Identification for Anti-Leishmanial Agents

The high cost and lengthy timeline associated with traditional drug discovery have propelled the use of in silico high-throughput screening (HTS) to identify promising lead compounds. turkiyeparazitolderg.org This computational approach allows for the rapid screening of large libraries of compounds against a specific biological target. turkiyeparazitolderg.orgturkiyeparazitolderg.org In the context of leishmaniasis, HTS has been employed to screen FDA-approved drugs and other compound libraries against essential Leishmania enzymes like γ-glutamylcysteine synthetase and lipophosphoglycan. turkiyeparazitolderg.orgturkiyeparazitolderg.org

These screening efforts have successfully identified several potential anti-leishmanial agents. turkiyeparazitolderg.orgturkiyeparazitolderg.org The identified hits often serve as a starting point for further optimization through medicinal chemistry to improve their potency and pharmacokinetic properties. The overarching goal of these in silico methods is to identify novel, safe, and affordable drugs to combat leishmaniasis, a disease for which current treatments are often hampered by toxicity and emerging drug resistance. nih.govturkiyeparazitolderg.org

Table 1: Selected Anti-Leishmanial Drug Targets and Interacting Residues

Drug Target Organism Key Interacting Residues
Trypanothione Reductase Leishmania infantum Thr335, Lys60, His461 nih.gov
Trypanothione Reductase Leishmania braziliensis Thr160, Arg290, Asp327, Ala159 researchgate.net
Pteridine Reductase 1 Leishmania major Arg17, Ser111, Asp181, Tyr194 mdpi.com

Other Reported Pharmacological Activities of Coumarin Derivatives (e.g., anticancer, anti-inflammatory)

Beyond their anti-parasitic potential, coumarin derivatives have demonstrated a broad spectrum of other pharmacological activities, including anticancer and anti-inflammatory effects. researchgate.net

Anticancer Activity:

Naturally occurring and synthetic coumarins have shown promise as anticancer agents. researchgate.net For example, 4-methyl-7-hydroxycoumarin, a compound structurally related to this compound, has exhibited anti-cancer potential against chemically induced skin cancer in animal models. nih.gov Its mechanism of action is thought to involve the modulation of key signaling proteins, leading to a reduction in tumor growth. nih.gov Some coumarin derivatives have also been found to possess cytotoxic and anti-cancer characteristics in in silico and in vitro studies. turkiyeparazitolderg.orgturkiyeparazitolderg.org

Anti-inflammatory Activity:

Coumarins and their derivatives are also recognized for their anti-inflammatory properties. researchgate.netnih.gov Hydroxylated coumarins, in particular, have been noted for their potent anti-inflammatory effects. nih.gov Research on novel coumarin derivatives has demonstrated their ability to significantly reduce inflammation in experimental models, with some compounds showing activity comparable or even superior to the standard drug indomethacin. nih.gov Molecular docking studies have suggested that the anti-inflammatory action of some coumarins may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Table 2: Pharmacological Activities of Selected Coumarin Derivatives

Compound/Derivative Class Pharmacological Activity
4-Methyl-7-hydroxycoumarin Anticancer nih.gov
Bis-(4-hydroxycoumarin-3-yl) methane derivatives Anti-leishmanial nih.gov

Advanced Applications and Future Research Directions

7-Hydroxy-3,4,8-trimethylcoumarin as a Chemical Probe or Tool in Biological Systems

The intrinsic properties of the coumarin (B35378) nucleus make its derivatives, including this compound, valuable as tools for biological investigation. This compound is known to be an inhibitor of melanin (B1238610) production and has been utilized in research to study the effects of melanin-inhibiting compounds on the pigmentation of fungi like Aspergillus bridgeri. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com

Furthermore, the inherent fluorescence of the coumarin scaffold is a key feature that can be harnessed. tsijournals.com The fluorescence of coumarin derivatives is often sensitive to the local environment, which allows them to be used as probes to study molecular interactions. tsijournals.com Research into related 7-hydroxycoumarin structures has shown that chemical modifications, such as fluorination, can significantly enhance their brightness and utility as fluorescent labels for imaging small molecule-protein interactions within living cells. nih.gov For instance, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been developed as superior low-molecular-weight fluorophores for quantitative biological studies. nih.gov This suggests a strong potential for developing derivatives of this compound as specialized chemical probes for cellular imaging and high-throughput screening assays.

Integration into Drug Discovery and Development Pipelines

The coumarin core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov The integration of the this compound structure into these pipelines involves strategies for lead compound optimization and the design of new therapeutic agents.

Lead Compound Optimization Strategies Based on the this compound Scaffold

While specific optimization studies starting from this compound are not extensively documented, general principles of lead optimization are highly applicable to its scaffold. The coumarin nucleus provides a synthetically accessible and modifiable base for creating diverse chemical libraries. nih.gov

One key strategy is molecular hybridization , which involves linking the coumarin scaffold with other pharmacologically active moieties to create a single molecule designed to modulate multiple targets. nih.gov This polypharmacological approach is particularly relevant for complex conditions like Alzheimer's disease. nih.gov Another important strategy is structural simplification , where complex natural products are streamlined to their core active scaffold to improve synthetic accessibility and pharmacokinetic (ADMET) profiles, a concept that counters "molecular obesity" in drug candidates. scienceopen.comnih.gov The relatively simple structure of this compound makes it an excellent candidate for either simplification from a more complex natural product or as a building block for creating more complex, multi-target derivatives. For example, synthetic coumarin–chalcone hybrids have demonstrated neuroprotective potential by regulating key cellular pathways. mdpi.com

Design and Synthesis of Novel Therapeutic Agents

The design and synthesis of new drugs based on the hydroxycoumarin framework is an active area of research. The 7-hydroxy group, in particular, serves as a crucial anchor for chemical modifications. For instance, series of novel 4-hydroxy- and 7-hydroxycoumarin derivatives have been synthesized and have shown promising antibacterial activity against Gram-positive microorganisms. nih.govmdpi.comnih.gov Synthetic methods for these agents include treating the hydroxycoumarin anion with activated aziridines to yield new amidoethylated products. mdpi.comnih.gov

Beyond antibacterial agents, the coumarin scaffold has been central to the development of therapeutics for neurodegenerative diseases. In one notable example, a series of novel 3,4-dihydrocoumarins were designed and synthesized as highly potent and selective inhibitors of monoamine oxidase-B (MAO-B), a key target in Parkinson's disease. nih.gov The most potent compound from this series exhibited an IC50 value of 0.37 nM and demonstrated significant neuroprotective effects in cellular models. nih.gov These examples underscore the vast potential of using the this compound scaffold as a template for generating new therapeutic agents with tailored activities.

Exploration of Unexplored Biological Targets and Pathways for Coumarin Derivatives

The therapeutic potential of coumarins extends far beyond their traditional uses, with ongoing research continually uncovering new biological targets and mechanisms of action. This exploration opens up new possibilities for derivatives of this compound.

Coumarin derivatives have been shown to modulate a wide array of targets implicated in major diseases. frontiersin.orgnih.gov In oncology, they can induce apoptosis, inhibit the PI3K/Akt/mTOR signaling pathway, disrupt microtubules, and inhibit carbonic anhydrase in gynecological cancers. frontiersin.org In neurodegenerative diseases like Alzheimer's, coumarins are being investigated for their ability to upregulate neuroprotective pathways such as BDNF-TRKB and CREB signaling. mdpi.com There is also emerging evidence of their potential as antiviral agents, with studies exploring their interactions with Dengue virus protein targets, and as inhibitors of enzymes like HIV-1 integrase and lipoxygenases (LOXs). nih.govjcchems.com The ability of coumarins to engage in "polypharmacology"—modulating multiple targets simultaneously—makes them particularly attractive for treating complex multifactorial diseases. nih.gov

The following table summarizes some of the diverse biological targets that have been explored for various coumarin derivatives, suggesting potential avenues for future investigation using the this compound scaffold.

Biological Target/Pathway Therapeutic Area Example Coumarin Type
PI3K/Akt/mTOR SignalingGynecological CancersNatural Coumarins (e.g., Scopoletin)
Microtubule DisruptionGynecological CancersNatural Coumarins
Carbonic AnhydraseGynecological CancersNatural Coumarins
BDNF-TRKB & CREB SignalingAlzheimer's DiseaseSynthetic Coumarin Derivatives
NRF2 Anti-oxidative SignalingNeurodegenerative DiseaseSynthetic Coumarin Derivatives
Dengue Virus ProteinsInfectious Disease (Antiviral)Various Coumarin Derivatives
HIV-1 IntegraseInfectious Disease (Antiviral)Hydrazide-Coumarin Derivatives
Lipoxygenases (LOXs)CancerPrenylated Coumarins
Monoamine Oxidase-B (MAO-B)Parkinson's Disease3,4-dihydrocoumarins

This table is generated based on data from sources mdpi.comnih.govfrontiersin.orgnih.govjcchems.com.

Green Chemistry Approaches in the Synthesis of Coumarin Compounds

The increasing demand for coumarin derivatives in various industries has prompted a shift towards more sustainable and environmentally friendly synthetic methods. eurekalert.orgeurekaselect.com Green chemistry principles are now being widely applied to the synthesis of coumarins to minimize waste, reduce the use of toxic substances, and improve energy efficiency. researchgate.netbenthamdirect.com

Conventional methods for synthesizing coumarins, such as the Pechmann, Knoevenagel, and Perkin reactions, are being successfully adapted using green techniques. eurekalert.orgresearchgate.net These modern approaches often lead to enhanced reaction performance, including higher product yields, greater purity, and simplified post-synthetic procedures when compared to traditional methods. eurekalert.orgeurekaselect.com For example, the O-allylation of 7-hydroxy-4-methylcoumarin, a compound structurally similar to this compound, has been achieved using polyethylene (B3416737) glycol 400 as a greener solvent medium. tsijournals.com

The table below outlines several key green chemistry methods applicable to the synthesis of coumarin compounds.

Green Chemistry Method Description Applicable Coumarin Syntheses
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat reactions, often reducing reaction times from hours to minutes.Knoevenagel, Pechmann, Perkin, and other condensation reactions.
Ultrasound-Assisted Synthesis (Sonochemistry) Utilizes the energy of acoustic cavitation to enhance chemical reactivity and mass transfer.Knoevenagel, Pechmann, and other condensation reactions.
Use of Ionic Liquids (ILs) / Deep Eutectic Solvents (DES) Employs non-volatile, recyclable solvents to replace toxic and volatile organic solvents.Pechmann, Knoevenagel, and multicomponent reactions.
Solvent-Free Synthesis / Mechanochemistry Reactions are conducted by grinding or milling solid reactants together, eliminating the need for solvents entirely.Knoevenagel, Pechmann, and other condensation reactions.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product, improving atom economy and efficiency.Various methods for synthesizing complex coumarin derivatives.

This table is generated based on data from sources eurekalert.orgeurekaselect.comresearchgate.netbenthamdirect.com.

Q & A

Basic Research Questions

Q. How is 7-Hydroxy-3,4,8-trimethylcoumarin synthesized, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The compound is synthesized via Pechmann condensation using ethyl 2-methylacetoacetate and phenolic derivatives under acidic conditions (e.g., concentrated sulfuric acid). Key parameters include reaction temperature (optimized at 0°C to room temperature), solvent selection (water or ethyl acetate), and reaction time (3–12 hours). Post-synthesis purification via recrystallization or column chromatography is essential to achieve >97% purity .
  • Data : Reported melting point: 278–280°C; boiling point: 378.1°C at 760 mmHg; logP: 2.42 .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl groups at C3, C4, and C8).
  • Mass Spectrometry : High-resolution ESI-MS (exact molecular mass: 204.079 Da) for molecular formula validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 320 nm) to assess purity .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound in antifungal or anticancer assays?

  • Methodological Answer :

  • Antifungal Activity : Use microdilution assays against Candida albicans or Aspergillus fumigatus, with IC50_{50} determination via absorbance measurements. Compare with fluconazole as a positive control .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-treat cells with 10–100 µM compound for 48 hours and measure viability relative to untreated controls .
    • Data : Related coumarins show IC50_{50} values ranging from 12–50 µM in antifungal models .

Q. What strategies resolve contradictions in reported bioactivity data for coumarin derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%).
  • Structure-Activity Relationship (SAR) Analysis : Compare methyl-substitution patterns (e.g., 3,4,8-trimethyl vs. 4-methyl derivatives) to isolate contributing functional groups .
  • Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antifungal vs. anticancer endpoints) .

Q. How to analyze the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Light Sensitivity : Store solutions in amber vials at –20°C; assess photodegradation under UV light (λ = 254 nm) .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to fungal cytochrome P450 or human topoisomerase II. Validate with free energy calculations (ΔG).
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data from published analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.